Thermal Decomposition Onset vs. BSH
N‑Phenyl‑N′‑arenesulfonylhydrazines (the general class to which the target compound belongs) undergo pyrolytic decomposition only at ca. 240 °C under nitrogen, whereas unsubstituted benzenesulfonohydrazide (BSH) decomposes rapidly at 101–104 °C with quantitative N₂ evolution . This >130 °C upward shift in decomposition temperature eliminates the target compound's utility as a low‑temperature blowing agent but renders it thermally robust for high‑temperature analytical derivatisation protocols.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | ca. 240 °C (class: N‑phenyl‑N′‑arenesulfonylhydrazine) |
| Comparator Or Baseline | Benzenesulfonohydrazide (BSH, CAS 80‑17‑1): 101–104 °C (lit.) |
| Quantified Difference | ΔT > +135 °C |
| Conditions | Pyrolysis under nitrogen atmosphere; neat compound in refluxing apparatus (Gaber et al., 1996) vs. capillary melting point determination (BSH). |
Why This Matters
This thermal stability demarcation is critical for procurement: users seeking a blowing agent must select BSH or TSH, while users requiring a thermally stable hydrazine‑based derivatisation reagent should select the N″-phenyl compound.
- [1] A. E. A. Gaber et al., Molecular Rearrangement of Sulfur Compounds (VII). Pyrolysis of Arenesulfonylhydrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1996, 112, 131–136. View Source
- [2] Porofor BSH. DrugFuture Chemical Database. Benzenesulfonic acid hydrazide – decomposition 103–104 °C. View Source
